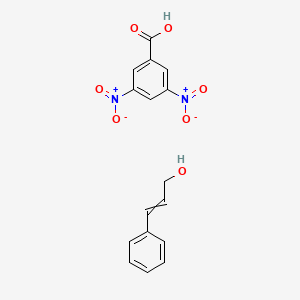
3,5-Dinitrobenzoic acid--3-phenylprop-2-en-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol (1/1) is a compound formed by the combination of 3,5-Dinitrobenzoic acid and 3-phenylprop-2-en-1-ol in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol involves the nitration of benzoic acid to form 3,5-Dinitrobenzoic acid. This reaction is typically carried out using nitric acid in the presence of concentrated sulfuric acid . The resulting 3,5-Dinitrobenzoic acid is then reacted with 3-phenylprop-2-en-1-ol under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of 3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Various reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitrobenzoic acid: Known for its use in identifying alcohol components in esters.
3-phenylprop-2-en-1-ol: Used in organic synthesis and as a fragrance compound.
Uniqueness
3,5-Dinitrobenzoic acid–3-phenylprop-2-en-1-ol is unique due to the combination of properties from both 3,5-Dinitrobenzoic acid and 3-phenylprop-2-en-1-ol
Properties
CAS No. |
873551-00-9 |
|---|---|
Molecular Formula |
C16H14N2O7 |
Molecular Weight |
346.29 g/mol |
IUPAC Name |
3,5-dinitrobenzoic acid;3-phenylprop-2-en-1-ol |
InChI |
InChI=1S/C9H10O.C7H4N2O6/c10-8-4-7-9-5-2-1-3-6-9;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-7,10H,8H2;1-3H,(H,10,11) |
InChI Key |
BOJNPERRMLGWFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCO.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-[2,5-Dibromo-4-(dodecyloxy)phenoxy]undecan-1-OL](/img/structure/B12605298.png)
![9-Azabicyclo[5.3.1]undecan-11-one, 9-(1,1-dimethylethyl)-](/img/structure/B12605308.png)


![1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene)](/img/structure/B12605332.png)
![8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid](/img/structure/B12605334.png)
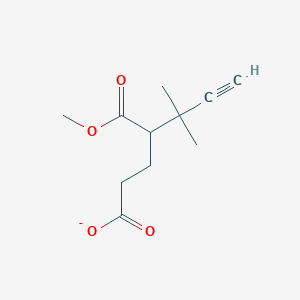
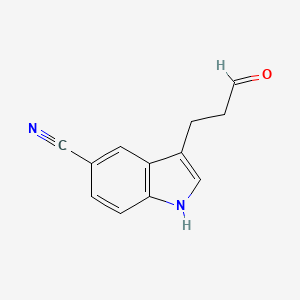
![N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline](/img/structure/B12605350.png)
![N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide](/img/structure/B12605358.png)
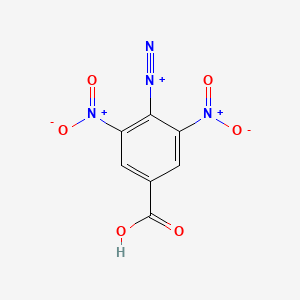
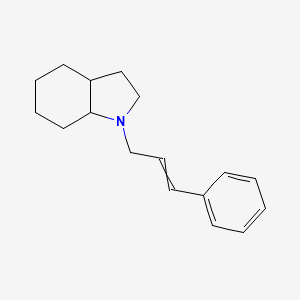
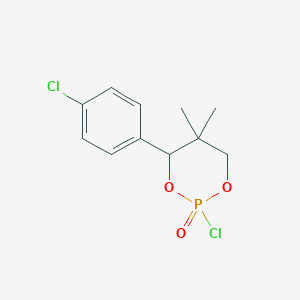
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide](/img/structure/B12605388.png)
